3-methoxy-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
3-methoxy-N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1-methylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N7O3/c1-19-7-8(13(18-19)23-3)12(21)14-6-10-16-15-9-4-5-11(22-2)17-20(9)10/h4-5,7H,6H2,1-3H3,(H,14,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRLGIVGSAKWJEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC2=NN=C3N2N=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is BRD4 , a member of the bromodomain and extraterminal (BET) family. BRD4 plays a crucial role in regulating gene transcription by binding to acetylated histones.
Mode of Action
The compound acts as a bivalent inhibitor of BRD4. It binds to two sites on the BRD4 protein, enhancing its potency and selectivity. This bivalent binding results in the downregulation of c-Myc, a protein associated with cell proliferation and cancer progression.
Biochemical Pathways
The inhibition of BRD4 leads to the downregulation of the c-Myc pathway . c-Myc is a transcription factor that controls the expression of several genes involved in cell cycle progression, apoptosis, and cellular transformation. Therefore, the inhibition of this pathway can lead to reduced cell proliferation and tumor growth.
Pharmacokinetics
The compound exhibits an excellent pharmacokinetic profile . It has been optimized for BRD4 potency and physical properties, resulting in high in vitro and in vivo potency. .
Result of Action
The compound’s action results in the downregulation of c-Myc and the inhibition of tumor growth . In xenograft studies, the compound exhibited high potency, leading to significant tumor growth inhibition.
Action Environment
Comparison with Similar Compounds
Structural Features
Key Observations :
- Core Heterocycle: The target compound’s triazolopyridazine core differs from the pyrazolo[3,4-b]pyridine in .
- Substituents : The target’s dual methoxy groups contrast with the dimethyl and phenyl groups in ’s compound. Methoxy substituents enhance solubility but may reduce membrane permeability compared to hydrophobic methyl/phenyl groups .
- Linker Flexibility : The target’s methylene linker is shorter and less flexible than the butanamide chain in ’s compound, which could influence binding kinetics and target selectivity .
Physicochemical Properties
- Solubility : The thiazolyl-pyridinyl group in ’s compound introduces a polar heterocycle, likely improving aqueous solubility compared to the target’s pyrazole carboxamide. However, the target’s methoxy groups may partially offset this difference .
Pharmacological Activity
- The extended linker may allow deeper penetration into hydrophobic pockets .
- ’s Compound : The pyrazolo[3,4-b]pyridine core is prevalent in Aurora kinase inhibitors. Its phenyl and ethyl-methyl groups may enhance affinity for hydrophobic binding sites but reduce solubility .
- Target Compound : While direct activity data is unavailable, its triazolopyridazine core and methoxy groups align with selective kinase inhibitors (e.g., CDK or FLT3). The methylpyrazole carboxamide may mimic adenine’s hydrogen-bonding interactions in kinase ATP sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
